2,6-Difluorobenzaldehyde

Catalog No.
S705457
CAS No.
437-81-0
M.F
C7H4F2O
M. Wt
142.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Difluorobenzaldehyde

CAS Number

437-81-0

Product Name

2,6-Difluorobenzaldehyde

IUPAC Name

2,6-difluorobenzaldehyde

Molecular Formula

C7H4F2O

Molecular Weight

142.1 g/mol

InChI

InChI=1S/C7H4F2O/c8-6-2-1-3-7(9)5(6)4-10/h1-4H

InChI Key

SOWRUJSGHKNOKN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C=O)F

Canonical SMILES

C1=CC(=C(C(=C1)F)C=O)F

Synthesis of Pharmaceuticals and Bioactive Compounds:

The presence of fluorine atoms in 2,6-Difluorobenzaldehyde alters its reactivity compared to non-fluorinated analogs. This makes it a valuable precursor for synthesizing diverse pharmaceutical and bioactive compounds. For example, a study published in Cell & Molecular Immunology (2023) describes its use in the synthesis of 5-Cyano-6-(2,6-difluorophenyl)-5,6-dihydro-2-thiouracil, a potential antitumor agent [].

Development of Functional Materials:

2,6-Difluorobenzaldehyde can be incorporated into the structure of various functional materials, influencing their properties. A recent publication in Advanced Functional Materials (2023) highlights its application in the synthesis of novel materials with potential applications in organic electronics and optoelectronic devices [].

Organic Synthesis and Medicinal Chemistry:

The distinctive properties of 2,6-Difluorobenzaldehyde make it a versatile tool in organic synthesis and medicinal chemistry research. Its reactive aldehyde group allows for further functionalization through various chemical reactions, enabling the creation of complex and diverse molecules with potential therapeutic applications [].

  • Origin: 2,6-Difluorobenzaldehyde can be synthesized in a laboratory setting from various precursors []. It is not typically found naturally.
  • Significance: This compound serves as a valuable intermediate in organic synthesis for the preparation of more complex molecules []. It finds applications in the synthesis of pharmaceuticals, dyes, and other functional materials.

Molecular Structure Analysis

2,6-Difluorobenzaldehyde has the chemical formula C7H4F2O. Its structure consists of a benzene ring (six-membered carbon ring) with two fluorine atoms attached at positions 2 and 6, and an aldehyde group (CHO) attached to the ring at position 2. The presence of fluorine atoms alters the electronic properties of the molecule compared to unfluorinated benzaldehyde [].


Chemical Reactions Analysis

Synthesis: Here's an example of a synthetic route for 2,6-difluorobenzaldehyde:

2,6-difluorotoluene + N-Bromosuccinimide (NBS) -> 2,6-difluorobenzaldehyde (Ref. 1)

This reaction utilizes NBS as a brominating agent to activate the methyl group on the difluorotoluene molecule, followed by hydrolysis to yield the aldehyde.


Physical And Chemical Properties Analysis

  • Melting point: 20 °C []
  • Boiling point: 85 °C/26 mmHg []
  • Flash point: 73 °C []
  • Specific Gravity (20/20): 1.33 []
  • Refractive Index: 1.51 []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and ethanol [].

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

437-81-0

Wikipedia

2,6-Difluorobenzaldehyde

Dates

Modify: 2023-08-15

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